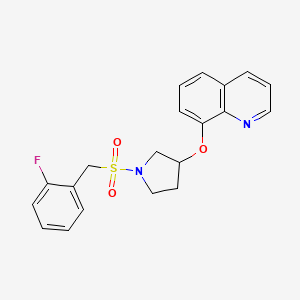

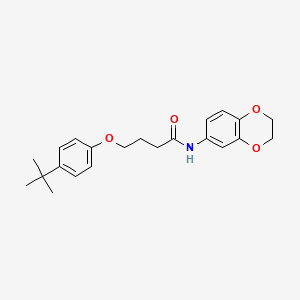

![molecular formula C18H17N3O4S B2758462 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896293-53-1](/img/structure/B2758462.png)

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Oxidation Studies

One study delves into the chemical oxidation of a structurally similar anticonvulsant compound, highlighting the potential for generating various oxidized derivatives, which could have implications for modifying the parent compound for enhanced biological activities or understanding its metabolism (Adolphe-Pierre et al., 1998).

Antiepileptic Activity

Research on novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles, including the evaluation of their anticonvulsant activities, suggests that structural modification can lead to compounds with significant antiepileptic properties. This underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in epilepsy treatment (Rajak et al., 2013).

Antimicrobial and Anti-Proliferative Activities

The synthesis and evaluation of N-Mannich bases of 1,3,4-oxadiazole derivatives have been studied for their antimicrobial and anti-proliferative activities against various cancer cell lines, highlighting the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. This suggests their potential application in agricultural pest management, offering a new avenue for controlling this prevalent rice disease (Shi et al., 2015).

Synthesis and Evaluation of Antimicrobial Agents

The synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides against various bacterial strains demonstrate the potential of 1,3,4-oxadiazole derivatives as potent antimicrobial agents. This research adds to the body of knowledge on combating microbial resistance through novel chemical entities (Fuloria et al., 2009).

Wirkmechanismus

The mechanism of action of similar sulfonamide derivatives is believed to work by binding to specific proteins and altering their function.

Safety and Hazards

Zukünftige Richtungen

There are many potential future directions for research on similar compounds, including their use in drug discovery, the investigation of their role in various biological processes, and the development of new methods for synthesizing and purifying these compounds. N-2,5-Dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-11-7-8-12(2)15(9-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMRKANCNRTXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

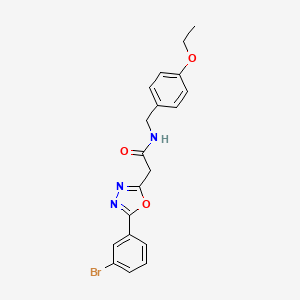

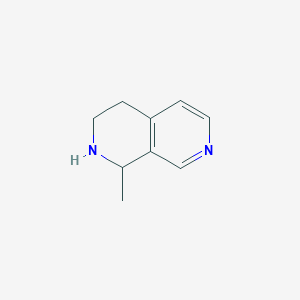

![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)

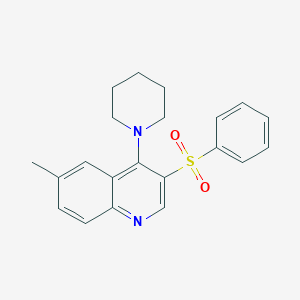

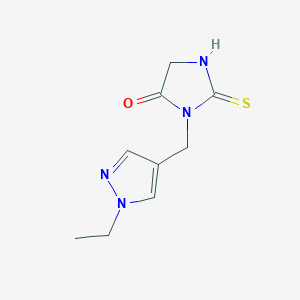

![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)

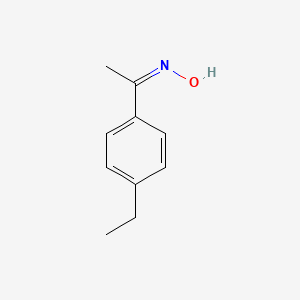

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)

![6-chloro-N-[3-(pyridazin-3-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2758399.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)